molecular formula C13H9ClN4O2S B2485269 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 941966-54-7

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Cat. No.: B2485269
CAS No.: 941966-54-7
M. Wt: 320.75
InChI Key: ANYLQTOPAWIOAM-UHFFFAOYSA-N
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Description

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a nicotinamide moiety, and a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the chlorine atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the nicotinamide moiety: This step involves the coupling of the nicotinamide group to the thiazolopyrimidine core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Nicotinamide derivatives: Compounds with nicotinamide moieties but different core structures.

Uniqueness

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is unique due to its specific combination of a thiazolopyrimidine core, a nicotinamide moiety, and a chlorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-7-10(12(20)18-4-5-21-13(18)16-7)17-11(19)8-2-3-9(14)15-6-8/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYLQTOPAWIOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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